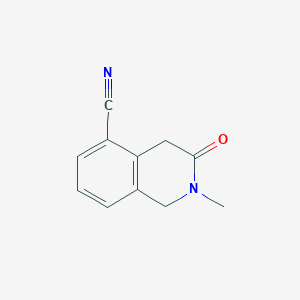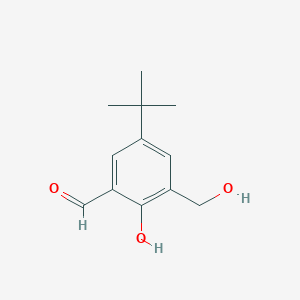
(3-Bromo-5-(cyclopropylmethoxy)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-5-(cyclopropylmethoxy)phenyl)methanol is an organic compound characterized by a bromine atom, a cyclopropylmethoxy group, and a hydroxyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The hydroxyl group in (3-Bromo-5-(cyclopropylmethoxy)phenyl)methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-Bromo-5-(cyclopropylmethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (3-Bromo-5-(cyclopropylmethoxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethoxy group may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
(3-Bromo-5-chloro-2-(cyclopropylmethoxy)phenyl)methanol: Similar structure with a chlorine atom instead of a hydroxyl group.
(3-Bromo-4-(cyclopropylmethoxy)-5-(trifluoromethyl)phenyl)methanol: Contains a trifluoromethyl group, which may alter its chemical properties.
Uniqueness: (3-Bromo-5-(cyclopropylmethoxy)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the cyclopropylmethoxy group, in particular, may influence its interaction with biological targets and its overall chemical behavior.
特性
分子式 |
C11H13BrO2 |
|---|---|
分子量 |
257.12 g/mol |
IUPAC名 |
[3-bromo-5-(cyclopropylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H13BrO2/c12-10-3-9(6-13)4-11(5-10)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 |
InChIキー |
CFCDYKNEOSLHBG-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=CC(=CC(=C2)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12098289.png)

![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)

![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)




